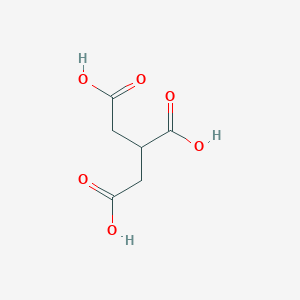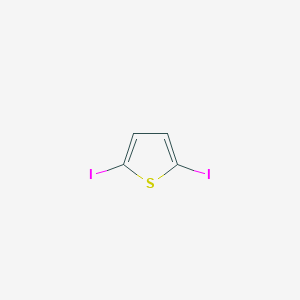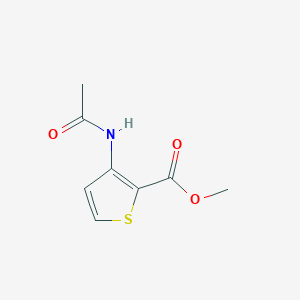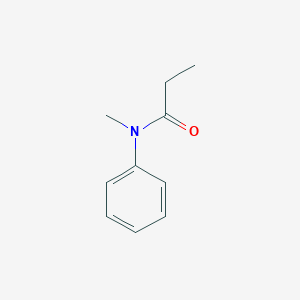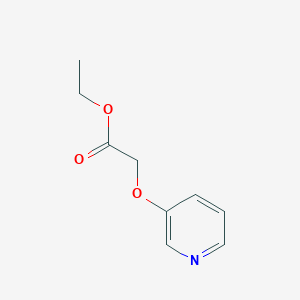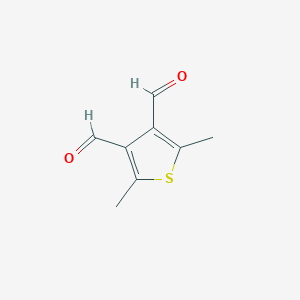
2,5-Dimethylthiophene-3,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylthiophene-3,4-dicarbaldehyde is a sulfur-containing organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is commonly used as a building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 2,5-Dimethylthiophene-3,4-dicarbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of various viral enzymes, including reverse transcriptase and protease, making it a potential candidate for the development of anti-viral agents.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,5-Dimethylthiophene-3,4-dicarbaldehyde are still being studied, but it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza.
Advantages And Limitations For Lab Experiments
The advantages of using 2,5-Dimethylthiophene-3,4-dicarbaldehyde in lab experiments include its availability, low cost, and ease of synthesis. This compound can be easily synthesized using various methods, and it is readily available from commercial suppliers. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research and development of 2,5-Dimethylthiophene-3,4-dicarbaldehyde. One potential direction is the development of new anti-cancer agents based on this compound. Another potential direction is the development of new anti-viral agents based on this compound. Further studies are also needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research, such as materials science and nanotechnology.
Conclusion
In conclusion, 2,5-Dimethylthiophene-3,4-dicarbaldehyde is a sulfur-containing organic compound with unique chemical properties and potential applications in various fields of scientific research. This compound can be easily synthesized using various methods and is readily available from commercial suppliers. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 2,5-Dimethylthiophene-3,4-dicarbaldehyde can be achieved through various methods, including oxidation of 2,5-dimethylthiophene-3,4-dimethanol, oxidation of 2,5-dimethylthiophene-3,4-dimethyl sulfide, and oxidation of 2,5-dimethylthiophene-3,4-dicarboxylic acid. The most common method involves the oxidation of 2,5-dimethylthiophene-3,4-dimethanol using a strong oxidizing agent, such as manganese dioxide, pyridinium chlorochromate, or chromium trioxide.
Scientific Research Applications
2,5-Dimethylthiophene-3,4-dicarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound is used as a building block for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In the field of agrochemicals, 2,5-Dimethylthiophene-3,4-dicarbaldehyde is used as a precursor for the synthesis of various pesticides and herbicides. In material science, this compound is used as a building block for the synthesis of various polymers and materials with unique properties.
properties
CAS RN |
5368-72-9 |
|---|---|
Product Name |
2,5-Dimethylthiophene-3,4-dicarbaldehyde |
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2,5-dimethylthiophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H,1-2H3 |
InChI Key |
JKYJVVJLFDVLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)C=O)C=O |
Canonical SMILES |
CC1=C(C(=C(S1)C)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



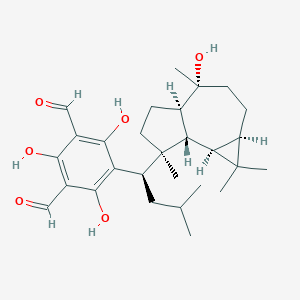
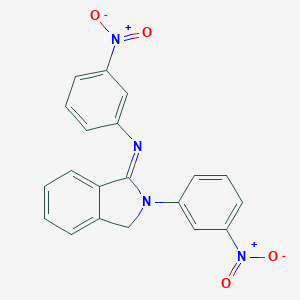
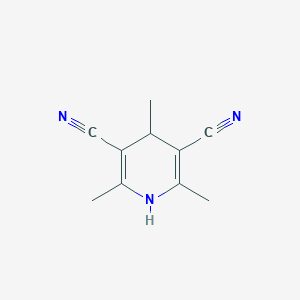
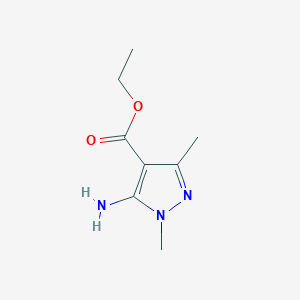
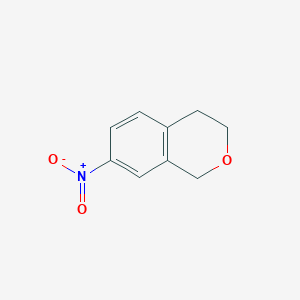
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)
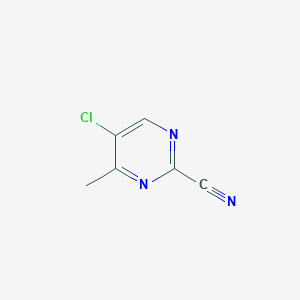
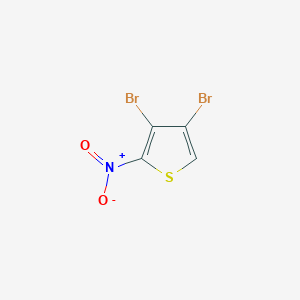
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
